2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid
CAS No.: 108717-24-4
Cat. No.: VC4939730
Molecular Formula: C18H15NO3
Molecular Weight: 293.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108717-24-4 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.322 |
| IUPAC Name | 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H15NO3/c1-11-16(18(20)21)14-5-3-4-6-15(14)19-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | IYWWVUCWJCSYFI-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, reflecting its substituent positions on the quinoline backbone. The molecular structure integrates a bicyclic aromatic system fused with a pyridine ring, functionalized with electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups.
Stereoelectronic Properties
The methoxy group at the para position of the phenyl ring enhances electron density through resonance, while the carboxylic acid at position 4 introduces polarity and hydrogen-bonding capacity. These features influence solubility and reactivity, though experimental solubility data remain unreported .
Synthesis and Reaction Pathways
Pfitzinger Reaction Mechanism
The primary synthesis route involves the Pfitzinger reaction, a classic method for constructing quinoline-4-carboxylic acids. This reaction condenses isatin derivatives with ketones in the presence of a base. For 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, isatin reacts with 4-methoxyacetophenone under alkaline conditions, followed by acidification to yield the carboxylic acid.
Key steps:
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Base-mediated condensation: Isatin and 4-methoxyacetophenone form a β-ketoamide intermediate.
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Cyclization: Intramolecular dehydration generates the quinoline core.
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Acid hydrolysis: The intermediate ester is hydrolyzed to the carboxylic acid.
Alternative Synthetic Approaches
While the Pfitzinger method dominates, other routes such as the Friedländer synthesis or metal-catalyzed cyclizations may apply but are less documented for this specific compound .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of approximately 210°C, consistent with related quinoline carboxylic acids . Thermal gravimetric analysis (TGA) data would further elucidate decomposition patterns but are currently unavailable.
Infrared Spectroscopy (IR)
The IR spectrum reveals:
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O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹.
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C=O stretch (acid and ketone) at ~1700 cm⁻¹.
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Aromatic C-H bends near 750–900 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons (quinoline and phenyl): δ 7.2–8.5 ppm.
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Methoxy group: δ 3.8 ppm (singlet).
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Methyl group: δ 2.6 ppm (singlet).
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¹³C NMR:
Mass Spectrometry (MS)
The molecular ion peak at m/z 293.32 confirms the molecular weight. Fragmentation patterns include loss of CO₂ (44 Da) and methoxy groups.
Biological Activities and Applications
Pharmaceutical Intermediates
As a quinoline derivative, this compound serves as a precursor in synthesizing antimalarial, anticancer, and antimicrobial agents. Its carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters .
Material Science Applications
The rigid quinoline skeleton and functional groups make it a candidate for organic semiconductors or metal-organic frameworks (MOFs), though research in this area is nascent .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound Name | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | No methyl at position 3 | 279.29 | Reduced steric hindrance |
| 3-Methylquinoline-4-carboxylic acid | No methoxyphenyl group | 203.24 | Simpler structure |
The methyl group at position 3 in 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid enhances lipophilicity compared to non-methylated analogues, potentially improving membrane permeability in drug candidates .
Future Research Directions
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Solubility Studies: Systematic evaluation in polar and nonpolar solvents.
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Biological Screening: Expanded profiling against bacterial strains and cancer cell lines.
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Derivatization: Synthesis of amide or ester derivatives to enhance bioavailability.
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